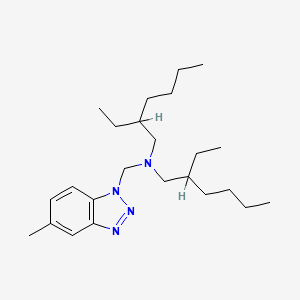

N,N-Bis(2-ethylhexyl)-5-methyl-1H-benzotriazole-1-methylamine

Description

Properties

IUPAC Name |

2-ethyl-N-(2-ethylhexyl)-N-[(5-methylbenzotriazol-1-yl)methyl]hexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N4/c1-6-10-12-21(8-3)17-27(18-22(9-4)13-11-7-2)19-28-24-15-14-20(5)16-23(24)25-26-28/h14-16,21-22H,6-13,17-19H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYHSKSQWKIIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)CN1C2=C(C=C(C=C2)C)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868585 | |

| Record name | 2-Ethyl-N-(2-ethylhexyl)-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]hexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80595-74-0 | |

| Record name | N,N-Bis(2-ethylhexyl)-5-methyl-1H-benzotriazole-1-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80595-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-ethylhexyl)-5-methyl-1H-benzotriazole-1-methanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080595740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-bis(2-ethylhexyl)-5-methyl-1H-benzotriazole-1-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-BIS(2-ETHYLHEXYL)-5-METHYL-1H-BENZOTRIAZOLE-1-METHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O35UJQ0Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

N,N-Bis(2-ethylhexyl)-5-methyl-1H-benzotriazole-1-methylamine is a chemical compound primarily used in various industrial applications, particularly as a corrosion inhibitor and UV stabilizer. This article explores its biological activity, including toxicity, environmental impact, and potential health effects based on available research findings.

This compound is categorized under benzotriazole derivatives. Its structure contributes to its chemical behavior, particularly in terms of solubility and reactivity with biological systems.

Acute Toxicity

The acute toxicity of this compound has been evaluated through various studies:

| Test Type | Result | Method |

|---|---|---|

| Oral toxicity (LD50) | 3.313 mg/kg | OECD Test Guideline 401 |

| Dermal toxicity (LD50) | > 2,000 mg/kg | OECD Test Guideline 402 |

| Inhalation toxicity (LC50) | > 2,000 mg/l | Exposure time: 4 hours |

These results indicate that the compound has moderate acute toxicity when ingested but low dermal and inhalation toxicity .

Chronic Toxicity and Environmental Impact

Chronic exposure studies have shown that this compound is toxic to aquatic life with long-lasting effects. The following environmental concentrations have been reported:

| Environment | PNEC |

|---|---|

| Freshwater | 0.000976 mg/l |

| Marine water | 0.000098 mg/l |

| Soil | 0.00976 mg/l |

These values highlight the potential risk this compound poses to aquatic ecosystems, necessitating careful management and regulation .

Genotoxicity

Genotoxicity assessments using the Ames test have shown negative results for this compound, indicating that it does not cause mutations in bacterial or mammalian cell cultures. This suggests a lower risk of carcinogenic effects compared to other compounds within the same class .

Industrial Applications and Health Effects

In industrial settings, this compound is often utilized in lubricants and coatings. Case studies have documented instances of skin irritation and sensitization among workers exposed to products containing this compound. The following symptoms were commonly reported:

- Redness and irritation at the site of contact

- Allergic reactions in sensitized individuals

Preventive measures such as protective equipment and proper ventilation are recommended to mitigate these risks .

Scientific Research Applications

N,N-Bis(2-ethylhexyl)-5-methyl-1H-benzotriazole-1-methylamine is a chemical compound with the molecular formula . It has a variety of synonyms, including 80595-74-0, this compound, UNII-7O35UJQ0Z5, and EINECS 279-514-4 .

Hazard Information and Safety Data

Safety data sheets indicate the presence of this compound in several products . It is also often mixed with other similar compounds, such as N,N-bis(2-ethylhexyl)-4-methyl-1H-benzotriazole-1-methylamine, 2H-Benzotriazole-2-methanamine, N,N-bis(2-ethylhexyl)-4-methyl-, 2H-Benzotriazole-2-methanamine, and N,N-bis(2-ethylhexyl)-6-methyl .

- Genotoxicity : Tests on bacterial or mammalian cell cultures did not show mutagenic effects .

- EUH Statements :

Applications

Comparison with Similar Compounds

Key Structural Differences :

| Parameter | 5-Methyl Isomer (Target) | 4-Methyl Isomer | 6-Methyl Isomer |

|---|---|---|---|

| Methyl Position | 5 | 4 | 6 |

| Electronic Effects | Moderate electron-donating | Similar | Similar |

| Steric Hindrance | Lower | Slightly Higher | Intermediate |

These isomers often coexist in industrial mixtures (e.g., EC No. 939-700-4) due to synthetic pathways that yield multiple regioisomers .

Physicochemical and Toxicological Properties

Environmental Toxicity

The reaction mass containing 5-methyl, 4-methyl, and 6-methyl isomers exhibits acute aquatic toxicity, with a 48h EC₅₀ of 2.05 mg/L for Daphnia magna .

Health Hazards

Both the 5-methyl and 4-methyl isomers are classified as skin sensitizers under EU regulation (EUH208), with evidence of allergic reactions in sensitive individuals . Draize tests on rabbits confirmed skin irritation for the 5-methyl variant .

Functional Analogues: Substituted Benzotriazoles

Beyond positional isomers, compounds with alternative substituents or core modifications include:

- N,N-Bis(4-chlorobenzyl)-2H-tetrazol-5-amine (CAS: Not specified): Features a tetrazole ring instead of benzotriazole, with chlorobenzyl groups enhancing electrophilicity. This compound is less lipophilic (Avg. mass: 334.20 g/mol) but shares applications in coordination chemistry .

- N,1-Dimethyl-5-nitro-1H-benzimidazol-2-amine (CAS: 596130-84-6): A benzimidazole derivative with nitro and methyl groups, used in pharmaceutical intermediates. It exhibits higher reactivity due to the nitro group but lacks the corrosion-inhibiting properties of benzotriazoles .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N,N-Bis(2-ethylhexyl)-5-methyl-1H-benzotriazole-1-methylamine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves alkylation of benzotriazole derivatives with 2-ethylhexyl groups. Key challenges include controlling regioselectivity (e.g., avoiding formation of positional isomers like 4-methyl or 6-methyl derivatives) and minimizing byproducts. Optimization requires:

- Catalyst selection : Use phase-transfer catalysts to enhance reaction efficiency in biphasic systems.

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the target compound from isomers.

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR spectra to confirm substitution patterns (e.g., methyl group at position 5, ethylhexyl chains).

- X-ray diffraction : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to validate stereochemistry .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (CHN) with <5 ppm mass accuracy.

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodology : Stability is influenced by light, temperature, and oxidizers. Best practices include:

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N or Ar) to prevent degradation.

- Compatibility testing : Avoid contact with strong oxidizers (e.g., HNO) to prevent decomposition into toxic gases (e.g., HCl).

Advanced Research Questions

Q. How can chromatographic methods resolve positional isomers of N,N-Bis(2-ethylhexyl)-methylbenzotriazole derivatives?

- Methodology : Use reverse-phase HPLC with a C18 column and gradient elution:

- Mobile phase : 50 mM acetate buffer (pH 4.76) and acetonitrile.

- Gradient : 30% → 80% acetonitrile over 15 min, followed by isocratic elution.

- Detection : UV at 254 nm. This method separates 4-methyl, 5-methyl, and 6-methyl isomers but may require post-column derivatization for baseline resolution.

Q. What mechanistic insights explain the allergenic potential of this compound?

- Methodology : Investigate via in vitro and in silico approaches:

- Protein binding assays : Use human serum albumin (HSA) or keratinocytes to assess covalent binding to proteins, a key step in sensitization.

- Molecular docking : Simulate interactions with Toll-like receptors (TLRs) or MHC molecules to predict immune activation.

- Structure-activity relationships (SAR) : Compare allergenic potency of positional isomers (e.g., 4-methyl vs. 5-methyl) to identify reactive moieties .

Q. How does this compound behave in environmental matrices, and what degradation pathways are relevant?

- Methodology : Conduct environmental fate studies:

- Photolysis : Expose to UV light (λ = 300–400 nm) in aqueous solutions; monitor degradation via LC-MS/MS.

- Biodegradation : Use OECD 301B tests with activated sludge to assess aerobic breakdown.

- Hydrolysis : Evaluate stability at pH 4–9 (25–50°C). Preliminary data suggest slow hydrolysis (t >30 days) under neutral conditions.

Q. What computational methods are suitable for modeling the electronic properties of this benzotriazole derivative?

- Methodology : Perform density functional theory (DFT) calculations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.